molecular formula C8H10O2S B8569386 2,3-Dimethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 399509-72-9

2,3-Dimethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No. B8569386
Key on ui cas rn: 399509-72-9
M. Wt: 170.23 g/mol
InChI Key: WKAIMTAQTRKDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06734312B2

Procedure details

A solution of 3,4-dimethoxythiophene (7.2 g, 50 mmol), meso-2,3-butanediol (5.4 g, 60 mmol), and p-toluenesulphonic acid (0.2 g) in toluene (100 ml) was heated at 100° C. under a continuous argon flow for 24 h. The reaction mixture was then poured into methylene chloride (200 mL) and the organic phase washed with a 1M aqueous solution of sodium hydrogen carbonate and brine, dried with anhydrous magnesium sulphate and concentrated. This resulted in a mixture of cis and trans product that could be separated by column chromatography, yielding pure cis (2.8 g, 16%) and trans (1.83 g, 11%) 2,3-dimethyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:7](OC)=[CH:6][S:5][CH:4]=1.[CH3:10][C@@H:11]([OH:15])[C@@H:12]([OH:14])[CH3:13].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(Cl)Cl>C1(C)C=CC=CC=1>[CH3:10][CH:11]1[O:15][C:3]2=[CH:4][S:5][CH:6]=[C:7]2[O:14][CH:12]1[CH3:13]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
COC1=CSC=C1OC
Name
Quantity
5.4 g
Type
reactant
Smiles
C[C@H]([C@H](C)O)O
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase washed with a 1M aqueous solution of sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This resulted in a mixture of cis and trans product that
CUSTOM
Type
CUSTOM
Details
could be separated by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1C(OC=2C(O1)=CSC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 21.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.